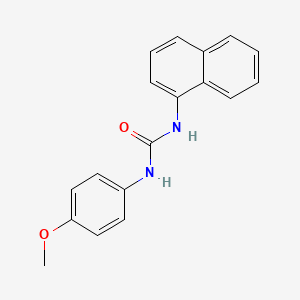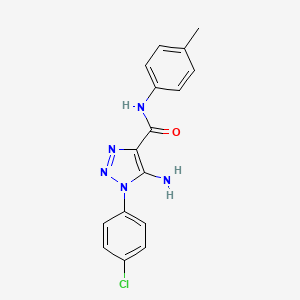![molecular formula C23H15BrN2O4S B4917131 (5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4917131.png)
(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule featuring multiple functional groups, including a furan ring, a bromophenyl group, and a diazinane-4,6-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Formation of the Diazinane-4,6-dione Core: This core structure can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Final Assembly: The final compound can be assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the acetyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl groups in the diazinane-4,6-dione core can be reduced to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diazinane-4,6-dione core may yield diols.
Aplicaciones Científicas De Investigación
(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound for studying biological pathways and interactions.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparación Con Compuestos Similares
(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: can be compared with other similar compounds, such as:
- (5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
These compounds share similar core structures but differ in the substituents on the phenyl and furan rings. The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O4S/c1-13(27)14-2-4-15(5-3-14)20-11-10-18(30-20)12-19-21(28)25-23(31)26(22(19)29)17-8-6-16(24)7-9-17/h2-12H,1H3,(H,25,28,31)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRWSHBRZOJBAJ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-1-[4-(2-propan-2-ylphenoxy)butyl]piperidine](/img/structure/B4917055.png)
![N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide](/img/structure/B4917063.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4917068.png)
![4-(4-bromophenyl)-1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinol](/img/structure/B4917081.png)
![2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4917090.png)
![[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate](/img/structure/B4917095.png)
![4-ethoxy-N-[2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]ethyl]naphthalene-1-sulfonamide](/img/structure/B4917100.png)
![Diethyl 2-[5-(4-methoxyphenoxy)pentyl]propanedioate](/img/structure/B4917108.png)

![1-{[(4-methoxyphenyl)thio]acetyl}piperidine](/img/structure/B4917120.png)

![8-methyl-3-phenyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4917130.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine](/img/structure/B4917132.png)
